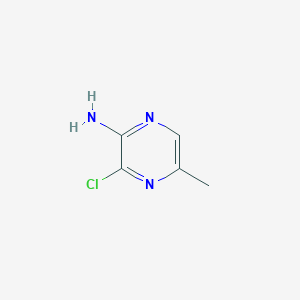

3-Chloro-5-methylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJUTNVPDDMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569096 | |

| Record name | 3-Chloro-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89182-14-9 | |

| Record name | 3-Chloro-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Methylpyrazin 2 Amine and Its Precursors

Retrosynthetic Analysis of 3-Chloro-5-methylpyrazin-2-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnections are at the carbon-chlorine (C-Cl) and carbon-nitrogen (C-N) bonds on the pyrazine (B50134) ring.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Functional Group Interconversion on a Pyrazine Core. This approach starts with a pre-existing methylpyrazine ring and introduces the amino and chloro groups. A key precursor is 5-methylpyrazin-2-amine (B1296693). The target molecule can be formed by the regioselective chlorination of this precursor. Alternatively, a dihalopyrazine, such as 2,5-dichloro-3-methylpyrazine, could undergo a regioselective aminodehalogenation to yield the desired product.

Pathway B: Pyrazine Ring Formation. This strategy involves constructing the substituted pyrazine ring from acyclic precursors. A logical disconnection of the pyrazine ring points to a condensation reaction between an α-dicarbonyl compound, such as methylglyoxal (B44143), and a 1,2-diamino species, like a substituted aminomalonamide. This approach builds the core structure with the required substituents in place or in a form that can be easily converted to the final functional groups.

Direct Synthetic Routes to this compound

Direct routes focus on modifying an existing pyrazine scaffold to install the necessary chloro and amino functionalities.

Aminodehalogenation is a powerful method for introducing amino groups onto a pyrazine ring via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction typically involves a dihalopyrazine and an amino-group source. The regioselectivity of the reaction is a critical factor, governed by the electronic effects of the existing substituents. For the synthesis of this compound, a potential precursor is 2,3-dichloro-5-methylpyrazine.

In a related synthesis, 2,3-dichloropyrazine (B116531) was reacted with an imine, which, after formation of an anion and subsequent reaction and hydrolysis, yielded an aminopyrazine derivative. google.com This highlights the utility of dihalopyrazines as substrates for introducing amino groups. The reaction of 2,3-dichloropyrazine with the sodium salt of benzhydrylideneamine in THF, followed by acidic workup, provides a pathway to aminopyrazines. google.com

Table 1: Examples of Aminodehalogenation Reactions for Pyrazine Synthesis

| Starting Material | Amine Source/Reagent | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| 2,3-Dichloropyrazine | Benzhydryl-[1-(2-phenyl-quinolin-7-yl)-meth-(E)-ylidene]-amine / HMDS sodium salt | THF, -5°C to 0°C | (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine | google.com |

The direct chlorination of an aminopyrazine is a common strategy to introduce a chlorine atom onto the ring. The directing effects of the amino and methyl groups on 5-methylpyrazin-2-amine are crucial for achieving the desired regioselectivity. The amino group is a strong activating group and ortho-, para-director, while the methyl group is a weak activating group and also an ortho-, para-director.

For the chlorination of 2-aminopyridines and 2-aminodiazines (which includes pyrazines), a method using lithium chloride (LiCl) as the chlorine source and Selectfluor as an oxidant has been established. rsc.org This reaction proceeds under mild conditions and offers high regioselectivity. The mechanism may involve a diazine radical process. rsc.org Another established method for the selective chlorination of 2-aminopyridine (B139424) involves using a chlorinating agent in a strongly acidic medium (Hammett acidity function H₀ < -3.5), which protonates the aminopyridine to direct chlorination to the 5-position. google.com While these examples are on pyridine (B92270) systems, the principles can be extended to pyrazine scaffolds. For instance, chlorination of 2-amino-3-methylbenzoic acid has been achieved using cyanuric chloride. patsnap.com

Table 2: Regioselective Chlorination Methods

| Substrate | Chlorinating Agent/System | Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Aminopyridines/diazines | LiCl / Selectfluor | DMF, mild conditions | Chloro-2-aminopyridines/diazines | rsc.org |

| 2-Aminopyridine | Chlorinating Agent | Strongly acidic medium (e.g., 70% H₂SO₄) | 2-Amino-5-chloropyridine | google.com |

| 2-Amino-3-methylbenzoic acid | Cyanuric chloride | Dichloroethane, 25-30°C | 2-Amino-5-chloro-3-methylbenzoic acid | patsnap.com |

Pyrazine carboxylic acids and their derivatives serve as versatile intermediates. A synthetic route to 5-methylpyrazin-2-amine starts from 5-methyl-2-pyrazinecarboxylic acid. google.com This process involves converting the carboxylic acid to an acyl azide (B81097) via reaction with diphenylphosphoryl azide (DPPA), followed by a Curtius rearrangement to form an isocyanate. The isocyanate is then trapped with tert-butanol (B103910) to give a Boc-protected amine, which is subsequently deprotected to yield 5-methylpyrazin-2-amine. google.com This amine could then be subjected to regioselective chlorination as described in section 2.2.2.

Alternatively, pyrazine carboxylic acids can be coupled with various amines using reagents like propyl phosphonic anhydride (B1165640) (T3P) to form amides, demonstrating another facet of their utility in synthesis. rjpbcs.com

Multi-Step Preparations Involving Pyrazine Ring Formation

This approach constructs the core heterocyclic ring from acyclic components, allowing for the strategic placement of substituents.

A classical and effective method for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. researchgate.net To obtain the specific substitution pattern of this compound, this strategy would require appropriately substituted precursors. The condensation of methylglyoxal with aminomalonamidamidine dihydrochloride (B599025) has been reported to produce aminopyrazines in good yield. researchgate.net The general principle involves the cyclization and subsequent oxidation of the resulting dihydropyrazine (B8608421) intermediate to form the aromatic pyrazine ring. researchgate.net This approach offers a convergent route to highly substituted pyrazines by carefully selecting the dicarbonyl and diamine components.

Hofmann Degradation Routes for Pyrazine Amides

The Hofmann degradation, or Hofmann rearrangement, facilitates the conversion of a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgyoutube.com This reaction is a viable method for producing aminopyrazines from their corresponding pyrazine amide precursors. wikipedia.org The process typically involves reacting the primary amide with bromine and a strong base, like sodium hydroxide, which forms sodium hypobromite (B1234621) in situ. wikipedia.orgyoutube.com This reagent transforms the amide into an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.orgyoutube.com

For the synthesis of this compound, the required precursor would be 3-chloro-5-methylpyrazine-2-carboxamide. A key advantage of the Hofmann reaction is its ability to synthesize primary arylamines and amines with tertiary alkyl groups, which can be challenging to produce via other methods like the Gabriel synthesis due to the absence of Sₙ2 reaction constraints. youtube.com Historically, this method has been successfully used to convert nicotinamide (B372718) into 3-aminopyridine. researchgate.net

While effective, the Hofmann degradation requires careful control of reaction conditions due to the use of strong bases and halogens, which can influence the final product's yield and purity. wikipedia.orgyoutube.com

Optimization of Reaction Conditions and Yield Enhancement

To improve the synthesis of pyrazine derivatives, significant research has focused on optimizing reaction conditions to boost yields and shorten reaction times. Key areas of advancement include the use of microwave-assisted synthesis and novel catalytic approaches.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often reducing reaction times from hours to mere minutes and improving product yields. rsc.orgclockss.org This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazine and pyrazole (B372694) derivatives. rsc.orgdergipark.org.tr

In the synthesis of pyrazine derivatives, microwave irradiation can significantly enhance the efficiency of reactions like aminodehalogenation. nih.gov For example, studies have shown that microwave-assisted synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides at 140 °C can yield products in the range of 50.0% to 95.8% within 30 minutes. nih.gov Similarly, the synthesis of poly(hydroxyalkyl)pyrazines via microwave irradiation reached maximum yields in under 3 minutes at 120 °C. rsc.org

The benefits of microwave heating are attributed to the direct and efficient heating of the reaction mixture, which allows for rapid temperature increases and precise control, often in sealed vessels that can sustain higher pressures. clockss.orgdergipark.org.trsemanticscholar.org This not only speeds up the reaction but can also lead to cleaner products with higher purity. semanticscholar.org The following table summarizes a comparison of conventional versus microwave-assisted synthesis for a pyrazole derivative, illustrating the significant reduction in reaction time. dergipark.org.tr

Interactive Data Table: Comparison of Synthesis Methods

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 12-24 hours | 72-85 |

This table showcases the general efficiency gains observed in heterocyclic synthesis when moving from conventional heating to microwave irradiation.

Catalysis offers a pathway to more efficient and selective synthesis of pyrazine compounds. Palladium-catalyzed cross-coupling reactions, for instance, are highly effective for forming C-N bonds. nih.gov The amination of chloropyrazines can be achieved using various amine nucleophiles, sometimes even in greener solvents like water with a base like potassium fluoride, which can make transition-metal catalysis unnecessary in certain cases. researchgate.netpreprints.org

Recent advancements include the use of rhodium catalysts for direct C-H amination, providing a novel route for introducing amino groups with high regioselectivity. researchgate.net Copper-catalyzed reactions have also been explored for C-H functionalization, utilizing oxygen as a sustainable oxidant. nih.gov Furthermore, organocatalytic methods, using simple organic molecules like pyrrolidine, have been developed for the efficient synthesis of imines, which are precursors to amines, under mild, metal-free conditions. nih.gov

The choice of catalyst is crucial. For example, in Suzuki-Miyaura cross-coupling reactions to build complex pyrazole derivatives, palladium complexes like bis(triphenylphosphine)palladium(II) chloride are used. dergipark.org.tr For the synthesis of TREM2 agonist analogs with a pyrido[3,4-b]pyrazine (B183377) core, a PdCl₂(dtbpf) catalyst was employed for a key Suzuki-Miyaura coupling step. acs.org These catalytic systems often allow for reactions to proceed under milder conditions with greater functional group tolerance. researchgate.net

Scale-Up Considerations for Academic and Industrial Production

Transitioning the synthesis of a compound like this compound from a laboratory setting to a larger academic or industrial scale introduces a distinct set of challenges. pharmafeatures.com The primary goal is to develop a process that is not only high-yielding but also robust, safe, cost-effective, and environmentally sustainable. nih.gov

Key factors to consider during scale-up include:

Heat and Mass Transfer: What works in a small flask may not in a large reactor. Inefficient heat dissipation from exothermic reactions can create safety hazards, while poor mixing can lead to temperature gradients and inconsistent product quality. pharmafeatures.comresearchgate.net

Reagent and Solvent Choice: On a large scale, the cost, availability, and hazards of chemicals become critical. There is a strong push towards using less toxic solvents and developing "green" chemistry approaches, such as using water as a solvent where possible. pharmafeatures.comnih.gov

Process Safety and Regulatory Compliance: A thorough hazard analysis is required to identify and mitigate risks. The entire process, from raw material handling to waste disposal, must comply with strict regulatory standards to ensure worker safety and environmental protection. pharmafeatures.com

Purification and Quality Control: Methods for isolating and purifying the final product must be scalable and efficient to ensure the API meets stringent purity requirements. Even trace impurities can affect the safety and efficacy of a final pharmaceutical product. pharmafeatures.com

Addressing these issues often requires significant process re-engineering, moving from lab-specific equipment and conditions to industrial-grade reactors and protocols designed for consistency and safety at scale. researchgate.net

Mechanistic Investigations of Chemical Transformations of 3 Chloro 5 Methylpyrazin 2 Amine

Reactivity Profiles of the Amino Group in 3-Chloro-5-methylpyrazin-2-amine

The amino group at the C-2 position of the pyrazine (B50134) ring is a key site for synthetic modification. As a primary amine, it exhibits characteristic nucleophilic properties, enabling it to participate in a variety of bond-forming reactions.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily attacking electrophilic carbon centers. This reactivity is central to acylation and alkylation reactions.

Acylation: In acylation reactions, the amino group reacts with acylating agents such as acid chlorides or anhydrides to form amides. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). While specific examples for this compound are not extensively detailed, the acylation of structurally similar aminopyridines and aminobenzothiazoles is well-established, following a standard nucleophilic acyl substitution mechanism. For instance, the reaction of 2-aminobenzothiazole (B30445) derivatives with chloroacetyl chloride results in the corresponding N-acylated product. mdpi.com

Alkylation: Alkylation of the amino group involves the formation of a new carbon-nitrogen bond with an alkyl halide or other alkylating agent. This process converts the primary amine into a secondary or tertiary amine. The nucleophilicity of amines generally follows the order of secondary > primary > ammonia (B1221849), though this can be influenced by steric hindrance. masterorganicchemistry.com The conversion of a secondary amine to a tertiary amine via nucleophilic substitution is a fundamental transformation in organic synthesis. youtube.com

Table 1: Representative Acylation and Alkylation Reactions on Amino Heterocycles This table illustrates the general reactivity of amino groups on heterocyclic systems, analogous to this compound.

| Starting Material | Reagent | Conditions | Product Type |

| 2-Aminobenzothiazole derivative | Chloroacetyl chloride | Not specified | N-acylated derivative |

| Secondary amine | Bromoalkane | Not specified | Tertiary amine |

The nucleophilic character of the amino group is foundational to creating a wide array of substituted amine derivatives. Research into related pyrazine compounds demonstrates this versatility. For example, studies on 3-aminopyrazine-2-carboxamides show the synthesis of N-substituted derivatives by reacting the core molecule with various benzyl, alkyl, and phenyl groups. mdpi.com These syntheses underscore the capacity of the pyrazine amino group to participate in reactions that lead to complex molecular architectures. The formation of N-substituted-3-chloro-2-azetidinones from related starting materials further highlights the synthetic utility of the amino group in building diverse heterocyclic structures. mdpi.com

Reactivity of the Chlorine Substituent

The chlorine atom at the C-3 position is an excellent handle for synthetic diversification, primarily through substitution and cross-coupling reactions. The electron-deficient nature of the pyrazine ring activates the chlorine atom, making it a suitable leaving group.

The pyrazine ring is considered an electron-withdrawing group, which facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.net Consequently, the chlorine atom on this compound can be displaced by a variety of nucleophiles. For halopyrazines, reactivity is often enhanced compared to corresponding pyridines. thieme-connect.de

A notable example is the reaction of this compound with sodium methoxide (B1231860) at elevated temperatures to produce 3-methoxy-5-methylpyrazin-2-amine. google.com This reaction proceeds via the addition-elimination mechanism characteristic of SNAr. Similarly, research on the related compound 3-chloropyrazine-2-carboxamide (B1267238) has shown that the chlorine atom can be displaced by substituted benzylamines in an aminodehalogenation reaction, yielding 3-benzylaminopyrazine-2-carboxamides. mdpi.com

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Starting Material | Nucleophile | Conditions | Product |

| This compound | Sodium methoxide (CH₃ONa) | 130°C | 3-Methoxy-5-methylpyrazin-2-amine |

| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | Microwave irradiation | 3-(Benzylamino)pyrazine-2-carboxamides |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halo-heterocycles are common substrates. Although chloroarenes are typically less reactive than their bromo and iodo counterparts, advancements in catalyst design have enabled their efficient use in these transformations. organic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester to form a C-C bond. libretexts.org While direct studies on this compound are limited, the Suzuki-Miyaura coupling of other halo-heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824) and unprotected ortho-bromoanilines, is well-documented, proceeding with high efficiency using modern palladium catalysts and ligands. nih.govnih.gov It is expected that this compound would react with various arylboronic acids under appropriate catalytic conditions to yield 3-aryl-5-methylpyrazin-2-amines.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by palladium and requires a base. organic-chemistry.org The reactivity of aryl chlorides in Heck reactions has been established, allowing for the formation of C-C bonds with a variety of alkenes. organic-chemistry.org By analogy, this compound could be coupled with alkenes like styrene (B11656) or acrylates to introduce alkenyl substituents at the C-3 position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is a highly effective method for constructing C(sp²)-C(sp) bonds. researchgate.net The coupling of chloroarenes in Sonogashira reactions is feasible, particularly with advanced catalyst systems. wikipedia.org Therefore, this compound is a potential substrate for coupling with terminal alkynes to produce 3-alkynyl-5-methylpyrazin-2-amines.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-5-methylpyrazin-2-amine |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-Alkenyl-5-methylpyrazin-2-amine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-5-methylpyrazin-2-amine |

Reactivity of the Methyl Group

The methyl group at the C-5 position is generally the least reactive substituent on the ring under typical ionic conditions. However, it can undergo transformations under more forcing conditions, often involving radical pathways or strong oxidation.

Research on the reactivity of methylpyrazines has shown that the methyl group can be oxidized. For instance, 2,5-dimethylpyrazine (B89654) can be selectively oxidized at one of the methyl groups using potassium permanganate (B83412) (KMnO₄) to yield 5-methylpyrazine-2-carboxylic acid. google.com Another significant transformation is ammoxidation, a vapor-phase catalytic process that converts a methyl group into a nitrile group (-CN) in the presence of ammonia and oxygen. The ammoxidation of 2-methylpyrazine (B48319) to 2-cyanopyrazine is an industrially important reaction. researchgate.netias.ac.in

Furthermore, the methyl group on N-heteroaromatic compounds, including pyrazines, can undergo C-alkylation with alcohols in the presence of an iridium catalyst. organic-chemistry.org Halogenation of methyl groups on pyrazine rings can also occur, though sometimes through complex mechanisms such as an addition/elimination sequence rather than direct free-radical substitution. taylorfrancis.com

Table 4: Potential Reactions of the Methyl Group

| Reaction Type | Reagent(s) | Conditions | Potential Product |

| Oxidation | KMnO₄ | Heating | 3-Amino-6-chloropyrazine-2-carboxylic acid |

| Ammoxidation | NH₃, O₂, Catalyst | High Temperature, Vapor Phase | 3-Amino-5-cyanopyrazine-2-chlorine |

| C-Alkylation | Alcohol (R-OH) | [Cp*IrCl₂]₂, Base | 3-Chloro-5-(alkyl)pyrazin-2-amine |

Functionalization at the Alkyl Position

The methyl group at the C-5 position of the pyrazine ring, while generally less reactive than the chloro and amino groups, can undergo functionalization under specific conditions. Research into the direct C-H activation of the methyl group on this compound itself is not extensively documented in dedicated studies. However, analogous transformations on similar heterocyclic systems suggest potential pathways.

One theoretical approach to functionalizing the methyl group involves free-radical halogenation, which could be initiated by UV light or radical initiators. This would lead to the formation of a halomethyl intermediate, a versatile precursor for a variety of subsequent nucleophilic substitution reactions. For instance, the resulting 3-chloro-5-(halomethyl)pyrazin-2-amine could then react with nucleophiles such as cyanides, alkoxides, or amines to introduce a range of functional groups at the methyl position.

Another plausible, though less explored, avenue is directed metalation. The use of strong organometallic bases could potentially lead to the deprotonation of the methyl group, forming a carbanionic species. This intermediate could then be quenched with various electrophiles. However, the regioselectivity of such a reaction would be a significant challenge, given the presence of other acidic protons and potential sites for metalation on the ring.

Exploration of Novel Derivatization Pathways and Reaction Mechanisms

The exploration of novel derivatization pathways for this compound has largely centered on the high reactivity of the chlorine atom at the C-3 position towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine ring nitrogen atoms facilitates the displacement of the chloro group by a variety of nucleophiles. Studies on analogous 3-chloropyrazine-2-carboxamides have demonstrated successful aminodehalogenation reactions with variously substituted benzylamines. libretexts.org This suggests that this compound would readily react with primary and secondary amines, alcohols, and thiols, typically in the presence of a base, to yield the corresponding 3-substituted-5-methylpyrazin-2-amines. The reaction mechanism is believed to proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, which then eliminates the chloride ion to afford the final product. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyrazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not abundant, research on other chloropyrazines and related heterocycles provides a solid mechanistic framework. rsc.orgnih.gov The catalytic cycle is generally understood to involve the oxidative addition of the chloropyrazine to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the arylated or alkylated pyrazine and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the chloropyrazine with an amine in the presence of a palladium catalyst and a strong base. The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orgnumberanalytics.comyoutube.com This pathway offers an alternative to direct SNAr for the synthesis of N-aryl and N-alkyl derivatives.

The following table summarizes representative cross-coupling reactions that are mechanistically plausible for this compound based on studies of similar compounds.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-5-methylpyrazin-2-amine |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / BINAP / NaOtBu | 3-(Dialkylamino)-5-methylpyrazin-2-amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-5-methylpyrazin-2-amine |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 3-Alkenyl-5-methylpyrazin-2-amine |

Studies on Regio- and Chemoselectivity in Transformations

The presence of multiple reactive sites on this compound makes the study of regio- and chemoselectivity paramount for its synthetic applications.

Regioselectivity: In reactions involving nucleophilic attack or cross-coupling, the primary site of reaction is overwhelmingly the C-3 position, where the chlorine atom is located. The electron-deficient nature of the pyrazine ring, enhanced by the two nitrogen atoms, makes this position highly susceptible to substitution. Studies on related 2-amino-3-chloropyridines and other heterocyclic systems consistently show high regioselectivity for the displacement of the halogen atom. mdpi.com

In the context of potential C-H activation or metalation, achieving regioselectivity would be more challenging. The relative acidities of the ring protons and the methyl protons would dictate the site of deprotonation. Computational studies on similar heterocyclic systems could provide valuable insights into the most likely position for metalation.

Chemoselectivity: The key challenge in the transformation of this compound is achieving selectivity between the chloro and amino groups.

Reactions with Electrophiles: The amino group is a nucleophilic site and can react with electrophiles such as acyl chlorides or alkyl halides. To selectively target the chloro group for substitution or coupling, protection of the amino group is often necessary. Common protecting groups for amines, such as acetyl or Boc (tert-butyloxycarbonyl), can be employed.

Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, the chemoselectivity is generally high for the C-Cl bond over the N-H bond of the amino group. The oxidative addition of the palladium catalyst to the C-Cl bond is a much more favorable process than the activation of the N-H bond under typical cross-coupling conditions. However, the choice of ligand and base can influence this selectivity.

The table below outlines the expected reactivity and selectivity for different types of reagents.

| Reagent Type | Expected Site of Reaction | Potential for Side Reactions |

| Nucleophile (e.g., R-NH₂, R-OH) | C-3 (Displacement of Cl) | N-alkylation/acylation if amino group is unprotected |

| Organometallic (e.g., R-B(OH)₂) | C-3 (Cross-coupling at Cl) | Low, high chemoselectivity for C-Cl bond |

| Strong Base (e.g., n-BuLi) | Potential deprotonation at C-6 or methyl group | Competitive deprotonation at multiple sites |

| Electrophile (e.g., Acyl Chloride) | N-2 (Acylation of amino group) | Low, if reaction conditions are controlled |

Medicinal Chemistry and Biological Activity of 3 Chloro 5 Methylpyrazin 2 Amine Derivatives

Antimycobacterial Activity and Mechanistic Insights

Derivatives based on the pyrazine (B50134) scaffold have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research into their mechanisms of action has revealed specific molecular targets within the bacterium, providing a foundation for rational drug design.

A key target for pyrazine-based antimycobacterials is the Fatty Acid Synthase I (FASI) system, which is essential for the de novo synthesis of fatty acids that are crucial components of the mycobacterial cell wall. droracle.ai The analog 5-chloropyrazinamide (5-Cl-PZA) has been identified as an inhibitor of mycobacterial FASI. nih.govdrugbank.com Studies on purified M. tuberculosis FASI demonstrated that the inhibition is both concentration-dependent and structure-dependent. nih.govdrugbank.com

The mechanism of inhibition by 5-Cl-PZA was found to be competitive with respect to the NADPH cofactor. nih.govdrugbank.com Under experimental conditions, 5-Cl-PZA exhibited a significantly lower inhibition constant (Kᵢ) of 55 to 59 µM compared to its parent compound, pyrazinamide (B1679903) (PZA), which had a Kᵢ of 2,567 to 2,627 µM, indicating a much higher affinity of the chlorinated analog for the enzyme. nih.govdrugbank.com This highlights the importance of the chloro-substitution at the 5-position of the pyrazine ring for potent FASI inhibition. nih.govdrugbank.com The inhibition of FASI disrupts the synthesis of mycolic acids, compromising the integrity of the mycobacterial cell wall and leading to cell death. nih.gov

Another critical mechanism of action for pyrazine derivatives, particularly for the active form of pyrazinamide (PZA), pyrazinoic acid (POA), is the inhibition of trans-translation. nih.govnih.gov Trans-translation is a vital bacterial ribosome rescue system that frees ribosomes stalled on damaged mRNA, a process essential for bacterial survival under stress conditions and for eradicating persistent, non-replicating organisms. nih.govnih.gov

Research has identified the ribosomal protein S1 (RpsA) as a primary target of POA. nih.gov POA binds to RpsA, which is a crucial component for initiating the trans-translation process. nih.govnih.gov This binding event effectively inhibits the entire trans-translation cascade. nih.govdrugbank.com The discovery of this mechanism provides a molecular explanation for the unique ability of PZA to kill dormant mycobacteria, a key element of its sterilizing activity in tuberculosis treatment. drugbank.comnih.gov Overexpression of RpsA has been shown to confer increased resistance to PZA, further validating it as a direct target. nih.gov

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new antitubercular agents. asm.org Derivatives of 3-chloropyrazine-2-carboxamide (B1267238) have been synthesized and evaluated for their efficacy against such resistant strains. asm.org

In one study, a series of 3-benzylaminopyrazine-2-carboxamides were tested. The 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide derivative displayed a notable minimum inhibitory concentration (MIC) of 6 µM against the standard H37Rv strain. asm.org Subsequent testing of this compound and its 4-amino derivative against four MDR-TB strains and one XDR-TB strain revealed that the 4-amino version had better activity (MIC = 62.5 µM) compared to the 4-methyl derivative (MIC = 250 µM). asm.org

Another study investigated N-benzyl-3-chloropyrazine-2-carboxamides and found that moving the chlorine atom to the 3-position generally led to a decrease in activity against M. tbc H37Rv compared to previously reported 5-chloro and 6-chloro isomers. nih.gov However, side products from the synthesis, N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, showed better results. Specifically, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were the most effective against M. tuberculosis H37Rv, with an MIC of 12.5 µg/mL. nih.gov

Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives Against Resistant M. tuberculosis Strains

| Compound | Strain(s) | MIC (µM) |

| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide | MDR-TB & XDR-TB | 62.5 |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | MDR-TB & XDR-TB | 250 |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 36 |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 27 |

MIC: Minimum Inhibitory Concentration; MDR-TB: Multidrug-Resistant Tuberculosis; XDR-TB: Extensively Drug-Resistant Tuberculosis. Data sourced from nih.govasm.org.

Antimicrobial Spectrum and Efficacy Studies

Beyond their antimycobacterial properties, derivatives of chloropyrazine have been explored for a broader antimicrobial spectrum, including activity against other bacteria and fungi.

The antibacterial potential of 3-chloropyrazine-2-carboxamide derivatives has been investigated against several clinically relevant Gram-positive bacteria. nih.gov In a study of substituted N-benzyl-3-chloropyrazine-2-carboxamides, interesting activity was observed against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Staphylococcus epidermidis. nih.gov

The most potent compound from this series was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which exhibited an MIC of 7.81 µM against S. aureus and 15.62 µM against S. epidermidis. nih.gov Notably, the previously published 5-chloro and 6-chloro positional isomers did not show any significant antibacterial activity, suggesting that the 3-chloro substitution pattern is favorable for activity against these staphylococcal species. nih.gov Other studies on related 3-aminopyrazine-2-carboxamides also noted moderate activity against Enterococcus faecalis and Staphylococcus aureus. asm.orglookchem.com

Table 2: Antibacterial Activity of Selected 3-Chloropyrazine-2-carboxamide Derivatives

| Compound | Bacterial Strain | MIC (µM) |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 |

MIC: Minimum Inhibitory Concentration. Data sourced from nih.gov.

The antifungal activity of pyrazine derivatives has also been evaluated. While some series, such as certain 3-benzylaminopyrazine-2-carboxamides, were found to be inactive against tested fungal strains, other related structures have shown promise. asm.org

A series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. lookchem.com This indicates that the core pyrazine structure can be modified to exhibit a spectrum of antimicrobial activities, including antifungal effects, depending on the specific substitution patterns on the carboxamide moiety. lookchem.com However, other studies focusing on different derivatives, such as imidazo[2,1-b] nih.govasm.orgoxazines, found no substantial activity against fungi.

Antiviral Activity

The pyrazine nucleus is a key pharmacophore in a variety of compounds exhibiting antiviral properties. nih.govnih.gov Research has shown that derivatives of 3-chloro-5-methylpyrazin-2-amine are effective against a range of viruses. For instance, certain pyrazine derivatives have demonstrated inhibitory effects against human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and influenza viruses. nih.govarabjchem.org

The mechanism of antiviral action is often attributed to the inhibition of viral replication. For example, some pyrazine-containing compounds have been found to inhibit the activity of viral enzymes crucial for the viral life cycle, such as reverse transcriptase in HIV. mdpi.com The structural features of these derivatives, including the nature and position of substituents on the pyrazine ring, play a critical role in their antiviral potency and selectivity.

Recent studies have explored the synthesis of novel pyrazine derivatives with enhanced antiviral efficacy. For example, the introduction of different side chains at various positions of the pyrazine ring has led to the discovery of compounds with significant activity against H5N1 subtype influenza viruses. nih.gov These derivatives were found to interfere with the viral hemagglutinin protein, a key player in the early stages of viral infection. nih.gov

Table 1: Antiviral Activity of Selected Pyrazine Derivatives

| Compound | Virus | Target/Mechanism | Reference |

|---|---|---|---|

| Imidazo[1,2-a]-pyridine derivative | Bovine Viral Diarrhea Virus (BVDV) | Inhibition of viral replication | nih.gov |

| Imidazo[1,2-b]pyridazine derivative | Hepatitis C Virus (HCV) | Inhibition of viral replication | nih.gov |

| 2-benzylsulfanyl-3-(thiophen-2-ylmethyl) quinazolin-4(3H)-ones | H5N1 Influenza Virus | Moderate activity | nih.gov |

| Isoxazolidine derivatives | Varicella Zoster Virus, Human Cytomegalovirus | High activity | nih.gov |

| Chlorogenin 3-O-β-chacotrioside derivatives | H5N1 Influenza Virus | Interference with hemagglutinin function | nih.gov |

Herbicidal Activity and Photosynthetic Inhibition

In addition to their medicinal applications, derivatives of this compound have demonstrated significant potential as herbicides. nih.govgoogleapis.commdpi.com Their mode of action often involves the disruption of essential plant processes, most notably photosynthesis.

A primary mechanism of herbicidal activity for many pyrazine derivatives is the inhibition of photosynthetic electron transport (PET) within Photosystem II (PSII). nih.govmdpi.com PSII is a critical protein complex in the thylakoid membranes of chloroplasts that initiates the light-dependent reactions of photosynthesis.

These herbicidal compounds act by binding to the Q_B-binding niche on the D1 protein of the PSII reaction center. This binding blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively interrupting the entire photosynthetic process. mdpi.com The inhibition of electron transport leads to a cascade of events, including the inability to produce ATP and NADPH, which are essential for carbon fixation. nih.govmdpi.com This ultimately results in plant death.

The efficacy of these compounds as PET inhibitors is highly dependent on their chemical structure. For example, the presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance the inhibitory activity of some pyrazine derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies of Analogs

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective agents. nih.govnih.gov

The nature, size, and position of substituents on the pyrazine ring and any associated aryl groups can dramatically alter the biological profile of the molecule. acs.org For instance, in a series of herbicidal 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that substituents at the 2 and 4 positions of the phenyl ring on the pyrazole (B372694) moiety resulted in superior inhibitory activity compared to those at the 3 position. mdpi.com Furthermore, both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl or amino) on the phenyl ring were found to decrease the herbicidal activity. mdpi.com

In the context of antiviral agents, substitutions on the pyrazine ring have been shown to modulate potency and selectivity. The addition of even simple methyl groups can sometimes lead to a significant loss of potency, highlighting the sensitivity of the biological target to steric and electronic changes. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug or agrochemical. nih.govnih.gov For a compound to reach its target site, it must be able to cross biological membranes.

In the development of anti-Cryptosporidium agents based on a triazolopyridazine scaffold, it was observed that while many modifications decreased potency, an analog with reduced lipophilicity showed an improved lipophilic efficiency (LipE) score, suggesting a better balance between potency and physicochemical properties. nih.gov Similarly, for sulfonamide derivatives of pyrazine, the acidic character of the sulfonamide moiety affects its ionization state, which in turn influences lipophilicity and the ability to cross membranes. nih.gov

Table 2: Influence of Lipophilicity on Biological Activity

| Compound Series | Observation | Reference |

|---|---|---|

| Anti-Cryptosporidium triazolopyridazine analogs | Reduced lipophilicity led to improved lipophilic efficiency (LipE). | nih.gov |

| N-(Pyrazin-2-yl)benzenesulfonamides | The pKa and ionization state influence lipophilicity and membrane transport. | nih.gov |

| FPMINT analogues (ENT inhibitors) | Structural modifications affecting lipophilicity altered inhibitory potency and selectivity. | frontiersin.org |

Mechanisms of Action Beyond Target Specificity

While the primary mechanisms of action for many this compound derivatives are well-defined (e.g., inhibition of a specific viral enzyme or PSII), some compounds may exhibit broader biological effects. These can arise from off-target interactions or the induction of cellular stress responses.

For example, some pyrazine derivatives have been noted to up-regulate the levels of reactive oxygen species (ROS) in cancer cells, contributing to their anti-proliferative effects. nih.gov In the context of herbicides, the blockage of electron flow in PSII can lead to the generation of ROS, which can cause oxidative damage to cellular components, further contributing to phytotoxicity. mdpi.com

Furthermore, some compounds may interact with multiple biological targets. For instance, target fishing studies on certain N-(pyrazin-2-yl)benzenesulfonamides have suggested potential interactions with matrix metalloproteinase-8, indicating a possible mechanism of action beyond their intended antimicrobial activity. nih.gov These findings highlight the complexity of the biological effects of these compounds and open avenues for exploring new therapeutic applications.

Cytotoxicity and Selectivity in Mammalian Cell Lines

The evaluation of cytotoxicity against cancer cell lines and selectivity towards non-cancerous cells is a critical step in the development of novel anticancer agents. Research on pyrazine derivatives has demonstrated a range of cytotoxic activities and selectivity profiles, which are often dependent on the specific substitutions on the pyrazine core.

Cytotoxicity of Substituted Pyrazine Derivatives

Studies on various pyrazine derivatives have revealed their potential to inhibit the growth of a panel of human cancer cell lines. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their in vitro cytotoxicity. mdpi.comnih.gov Among these, certain derivatives displayed notable activity. For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide exhibited an IC50 value of 46 µM against Mycobacterium tuberculosis H37Rv. mdpi.com Another compound, with a 4-CF3 substitution, showed moderate cytotoxicity with an IC50 of 41.4 µM in the HepG2 cancer cell line. mdpi.com Interestingly, the cytotoxicity of these compounds could be modulated by altering the substituents on the carboxamide group, suggesting that this position is crucial for their biological activity. mdpi.com

In a different study, derivatives of bis(2-aminoethyl)amine containing a thiourea (B124793) moiety with halogen substituents on the phenyl ring, such as 4-bromo and 3-chloro-4-fluoro, demonstrated anti-proliferative action with IC50 values in the micromolar range against various cancer cell lines. mdpi.com Specifically, a phenethyl derivative showed the highest growth-inhibitory activity on all tested cancer cell lines, with IC50 values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM. mdpi.com

Furthermore, research on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives highlighted the importance of a hydroxy group in the benzene (B151609) ring at the 3-arylpropylidene fragment for their cytotoxic activity. mdpi.com Two compounds from this series, compounds 20 and 24 , were identified as having the strongest cytotoxicity against the tested cancer cell lines. mdpi.com

The following table summarizes the cytotoxic activity of selected pyrazine derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

| 3-amino-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | HepG2 | 41.4 |

| Phenethyl derivative of bis(2-aminoethyl)amine | CaCo-2 | 13.95 ± 2.5 |

| Phenethyl derivative of bis(2-aminoethyl)amine | A549 | 15.74 ± 1.7 |

| Phenethyl derivative of bis(2-aminoethyl)amine | HTB-140 | data not available |

| 3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (20) | HCT-116 | ~12.8 |

| 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (24) | HCT-116 | ~12.7 |

Selectivity of Pyrazine Derivatives

The therapeutic potential of a cytotoxic compound is significantly enhanced if it exhibits selectivity, meaning it is more toxic to cancer cells than to normal, healthy cells. The selectivity index (SI), calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line, is a common measure of this property.

In the study of bis(2-aminoethyl)amine derivatives, the selectivity index for the evaluated compounds was found to be higher than 1 (ranging from 1.02 to 1.35), indicating a slightly higher toxicity towards cancer cells. mdpi.com Similarly, for the 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine series, compounds 20 and 24 showed good selectivity when their activity against cancer cell lines was compared to the normal HaCaT cell line. mdpi.com Notably, compound 30 from this series displayed the highest selectivity, inhibiting the growth of MCF-7 and HCT-116 cells almost 5 and 11 times more effectively, respectively, than the non-malignant cells. mdpi.com

The table below presents the selectivity indices for some of the discussed pyrazine derivatives.

| Compound | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) |

| Thiourea derivatives of bis(2-aminoethyl)amine | Various | HaCaT | 1.02–1.35 |

| 3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (20) | HCT-116 | HaCaT | 2.42 |

| 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (24) | HCT-116 | HaCaT | 2.6 |

| 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (30) | MCF-7 | HaCaT | ~5 |

| 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (30) | HCT-116 | HaCaT | ~11 |

These findings underscore the importance of the substitution pattern on the pyrazine ring and associated moieties in determining both the potency and the selectivity of these compounds. While direct data for this compound derivatives is not available, the results from these related series suggest that derivatives of this compound could also exhibit significant and selective cytotoxic activity. Further research is warranted to synthesize and evaluate such derivatives to explore their full potential in medicinal chemistry.

Advanced Analytical and Spectroscopic Characterization of 3 Chloro 5 Methylpyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of hydrogen atoms and their neighboring environments. For 3-Chloro-5-methylpyrazin-2-amine, one would expect to observe distinct signals for the methyl protons, the amine protons, and the aromatic proton on the pyrazine (B50134) ring.

Methyl Protons (-CH₃): A singlet would be anticipated for the methyl group attached to the pyrazine ring, likely appearing in the upfield region of the spectrum.

Amine Protons (-NH₂): The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding.

Aromatic Proton (-CH=): A singlet is expected for the lone proton on the pyrazine ring. Its chemical shift would be in the downfield aromatic region, influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Methyl Carbon (-CH₃): This carbon would appear at the most upfield region.

Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring would each produce a signal in the downfield region, characteristic of aromatic and heteroaromatic carbons. The carbon atoms directly bonded to the chlorine and nitrogen atoms would show the largest downfield shifts due to the electronegativity of these substituents.

Predicted ¹H and ¹³C NMR Data:

While specific, experimentally verified spectral data for this compound is not widely available in public databases, predictions can be made based on the analysis of similar structures. For instance, the related compound 3-chloro-2,5-dimethylpyrazine (B41552) shows characteristic signals for its methyl groups and aromatic proton in ¹H NMR. chemrxiv.org Similarly, the ¹³C NMR spectrum of 2-methylpyrazine (B48319) provides reference chemical shifts for the pyrazine ring carbons. chemicalbook.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~ 2.5 | ~ 20-25 |

| -NH₂ | Variable (broad singlet) | - |

| C6-H | ~ 8.0-8.5 | ~ 140-145 |

| C2 | - | ~ 150-155 |

| C3 | - | ~ 135-140 |

| C5 | - | ~ 155-160 |

| C6 | - | ~ 125-130 |

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, as all the proton signals are predicted to be singlets with no vicinal or geminal coupling partners. This lack of correlation would, in itself, be a key piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the singlet aromatic proton signal to its corresponding carbon atom on the pyrazine ring and the methyl proton signal to the methyl carbon.

³¹P NMR for Phosphinated Derivatives

While there is no information available in the searched literature regarding phosphinated derivatives of this compound, ³¹P NMR would be the primary analytical method for characterizing such compounds. If the amine group were to be functionalized with a phosphorus-containing moiety, ³¹P NMR would provide direct information about the chemical environment of the phosphorus nucleus, including its oxidation state and bonding.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Amine) | Stretching | 3300-3500 (typically two bands for a primary amine) |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=N, C=C (Aromatic Ring) | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| N-H (Amine) | Bending | 1590-1650 |

The presence of a primary amine would be indicated by two distinct N-H stretching bands. nih.gov The C-H stretching of the methyl group and the aromatic C-H would also be visible. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the C-Cl stretching vibration, which would be unique to this molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound (C₅H₆ClN₃), the calculated exact mass is 143.02502. lookchem.com HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Fragmentation Pattern:

In the mass spectrometer, the molecule will fragment in a characteristic manner. Key expected fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with an m/z corresponding to the loss of 35 or 37 amu. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observable in the molecular ion peak (M⁺) and any chlorine-containing fragment peaks.

Loss of HCN: A common fragmentation pathway for pyrazine rings.

Loss of a methyl radical (•CH₃): This would lead to a fragment ion with a mass 15 amu less than the molecular ion.

The analysis of these fragmentation patterns provides valuable information that helps to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern is analyzed to generate a detailed model of the molecular structure.

Table 1: Representative X-ray Crystallography Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between atomic nuclei (e.g., C-Cl, C-N, N-H). |

| Bond Angles (°) | The angles formed between three connected atoms. |

Chromatographic Methods for Purity Assessment and Separationbldpharm.commyskinrecipes.com

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound. bldpharm.commyskinrecipes.com These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of non-volatile organic compounds. A typical approach for a compound like this compound would involve a reverse-phase method. In this setup, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar solvent mixture.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a method for the related compound 3-Chloro-5-(trifluoromethyl)pyridin-2-amine provides a relevant example. sielc.com This method utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com The components are separated based on their hydrophobicity, with more polar impurities eluting earlier than the main compound. A UV detector is commonly used to monitor the column effluent, generating a chromatogram where the area of the peak corresponding to this compound can be used to calculate its purity.

Table 2: Representative HPLC Parameters for Analysis of a Related Chloro-Amino Heterocycle

| Parameter | Typical Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detection | UV-Vis Detector |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A characteristic feature would be the presence of an M+2 peak, approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). miamioh.edu Common fragmentation patterns would likely involve the loss of the chlorine atom, the methyl group, or cleavage of the pyrazine ring, providing further structural confirmation. miamioh.edudocbrown.info

Table 3: Predicted GC-MS Fragmentation Data

| Feature | Description |

|---|---|

| Molecular Ion ([M]⁺) | Peak corresponding to the intact molecule's mass (143.57 g/mol ). myskinrecipes.comlookchem.com |

| Isotope Peak ([M+2]⁺) | A peak at m/z two units higher than the molecular ion, characteristic of a chlorine-containing compound. miamioh.edu |

Elemental Analysis for Compound Purity and Compositionmyskinrecipes.comlookchem.com

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared against the theoretically calculated values based on the compound's molecular formula, C₅H₆ClN₃. myskinrecipes.comlookchem.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and high purity. Discrepancies can indicate the presence of impurities, such as residual solvents or starting materials.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Theoretical Percentage |

|---|---|---|---|---|

| Carbon | C | 12.011 | 60.055 | 41.82% |

| Hydrogen | H | 1.008 | 6.048 | 4.21% |

| Chlorine | Cl | 35.453 | 35.453 | 24.70% |

| Nitrogen | N | 14.007 | 42.021 | 29.27% |

| Total | C₅H₆ClN₃ | | 143.577 | 100.00% |

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Methylpyrazin 2 Amine

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

A thorough investigation into the electronic characteristics of 3-Chloro-5-methylpyrazin-2-amine through quantum chemical methods has not been reported in the available scientific literature.

Density Functional Theory (DFT) Calculations

No specific studies employing Density Functional Theory (DFT) to elucidate the electronic properties, such as charge distribution, electrostatic potential, or frontier molecular orbitals (HOMO-LUMO) of this compound, could be identified. Such calculations are fundamental to predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital Theory Applications

Similarly, there is a lack of published research applying Molecular Orbital (MO) theory to analyze the bonding interactions and electronic transitions within this compound. MO analysis would provide valuable insights into the nature of the chemical bonds and the aromaticity of the pyrazine (B50134) ring system.

Conformational Analysis and Energetic Landscapes

Detailed conformational analysis and the mapping of the energetic landscapes of this compound are not available in the public domain. These studies are essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements, which can significantly influence its biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking is a common technique to predict the interaction of small molecules with biological targets, no specific molecular docking studies featuring this compound as a ligand have been published. Such simulations are critical in the early stages of drug discovery to identify potential protein targets and to understand the binding modes of a compound. Although studies on related pyrazine derivatives exist, direct data for this specific compound is absent.

Prediction of Binding Modes and Affinities

Consequently, without molecular docking studies, there are no available predictions of the binding modes or binding affinities of this compound with any specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A search of the scientific literature did not yield any QSAR studies that include this compound in their dataset. mdpi.comnih.govresearchgate.netnih.gov The development of QSAR models typically requires a series of structurally related compounds with measured biological activity, which may not yet be available for derivatives of this particular pyrazine.

Development of Predictive Models for Biological Activity

Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound. QSAR studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. While a study on novel benzenesulfonamides mentions the development of QSAR models to predict cytotoxic activity against various cancer cell lines, this research does not include this compound in its dataset. nih.gov The development of such predictive models for this specific pyrazine derivative would be a valuable area for future research, potentially uncovering its therapeutic or other biological potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Detailed studies employing molecular dynamics (MD) simulations to investigate the conformational flexibility and solvation effects of this compound are not present in the reviewed literature. MD simulations are powerful computational methods that provide insights into the dynamic behavior of molecules over time, including how they change shape and interact with solvents. Such studies would be instrumental in understanding the compound's behavior in a biological environment, which is crucial for drug design and development.

Prediction of Spectroscopic Properties through Computational Methods

While experimental data on some physical properties of this compound exists, specific computational studies aimed at predicting its spectroscopic properties (such as NMR, IR, or UV-Vis spectra) are not documented. lookchem.com Computational prediction of spectra can aid in the structural elucidation of new compounds and in the interpretation of experimental data. The application of theoretical methods like Density Functional Theory (DFT) or ab initio calculations would be necessary to generate these predictive spectroscopic data.

Future Research Directions and Potential Applications of 3 Chloro 5 Methylpyrazin 2 Amine

Role as a Synthetic Building Block for Complex Heterocyclic Systems

The inherent reactivity of 3-Chloro-5-methylpyrazin-2-amine makes it an attractive starting material for the construction of novel and complex heterocyclic systems. The presence of a halogenated pyrazine (B50134) ring allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, heteroaryl, and alkyl substituents. This versatility enables the generation of a wide array of derivatives with tailored electronic and steric properties.

Future research will likely focus on exploiting the reactivity of both the chloro and amino groups to build fused heterocyclic systems. For instance, condensation reactions with bifunctional reagents could lead to the formation of pyrazino[2,3-b]quinoxalines, pteridines, or other polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. The development of novel synthetic methodologies that allow for regioselective functionalization of the pyrazine ring will be crucial for expanding the library of accessible compounds.

Exploration in Advanced Medicinal Chemistry Beyond Anti-Infectives

While pyrazine derivatives have shown promise as anti-infective agents, the structural motif of this compound holds potential for a much broader range of therapeutic applications. The pyrazine core is a known bioisostere for other heterocycles found in biologically active molecules, and its derivatives are being investigated as inhibitors of various enzymes and receptors.

A significant area of future research lies in the development of kinase inhibitors. The pyrazine scaffold can be elaborated to mimic the hinge-binding motifs of ATP, a key component in the active site of kinases. By analogy with other heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines, derivatives of this compound could be designed as potent and selective inhibitors of protein kinases implicated in cancer and inflammatory diseases. researchgate.net For example, N-aryl or N-heteroaryl derivatives could be synthesized and screened against a panel of kinases to identify novel therapeutic leads. Research into 3-aminopyrazole (B16455) based inhibitors has shown promise in discovering new selective inhibitors for targets like MK-2. mdpi.com

Furthermore, the exploration of this scaffold in targeting other enzyme families, such as proteases and phosphatases, as well as G-protein coupled receptors (GPCRs), represents a promising avenue for drug discovery. The ability to readily diversify the core structure will be instrumental in developing structure-activity relationships (SAR) and optimizing the pharmacological profiles of new drug candidates.

Investigation of Applications in Materials Science

The unique electronic properties of the pyrazine ring system suggest that derivatives of this compound could find applications in the field of materials science. The nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, influencing the electron density and photophysical properties of the molecule.

Electronic and Steric Properties in Material Design

Computational studies on similar pyrazine-containing molecules have shown that the electronic properties can be finely tuned by the introduction of different substituents. nih.gov The combination of the electron-donating amino group and the electron-withdrawing chlorine atom in this compound creates a push-pull system that can be further modulated through chemical modification. This makes its derivatives interesting candidates for applications in organic light-emitting diodes (OLEDs), where precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient charge transport and emission. nih.gov

Future research could involve the synthesis of donor-acceptor molecules incorporating the this compound core and investigating their photophysical properties, such as absorption, emission, and quantum yields. The steric bulk of substituents can also be varied to control intermolecular interactions and influence the morphology of thin films, which is critical for device performance. Additionally, the ability of the pyrazine nitrogen atoms to coordinate with metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or catalytic properties. asianresassoc.org

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and the use of hazardous substances. researchgate.netmdpi.com Future research will focus on developing more environmentally benign synthetic routes to this compound and its derivatives. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that minimize the use of stoichiometric reagents. nih.gov

Microwave-assisted and ultrasound-assisted synthesis are promising techniques that can often lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netmdpi.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for purification of intermediates.

Integration into High-Throughput Screening Libraries for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against biological targets. nih.gov The versatile nature of the this compound scaffold makes it an ideal candidate for inclusion in combinatorial libraries for HTS campaigns.

By systematically reacting this compound with a diverse set of building blocks, large libraries of novel compounds can be generated. These libraries can then be screened against a wide range of biological targets to identify "hits" with desired activities. mdpi.comnih.gov The amenability of the core scaffold to various chemical transformations facilitates the rapid synthesis of analogs for hit-to-lead optimization. Future efforts will likely involve the use of automated synthesis platforms to accelerate the production of these libraries.

Interdisciplinary Research with Chemical Biology and Pharmacology

The full potential of this compound and its derivatives can be realized through interdisciplinary collaborations between chemists, biologists, and pharmacologists. Chemical biologists can design and synthesize probes based on this scaffold to study biological processes and identify new drug targets. These probes could be fluorescently labeled or tagged for visualization and pull-down experiments.

Pharmacological studies will be essential to evaluate the efficacy, selectivity, and safety of new compounds derived from this scaffold. This includes in vitro assays to determine potency and selectivity against specific targets, as well as in vivo studies in animal models of disease. The integration of these disciplines will be crucial for translating the chemical potential of this compound into tangible benefits for human health.

Q & A

Q. What are the common synthetic routes for 3-Chloro-5-methylpyrazin-2-amine?

A typical synthesis involves cyclization reactions using substituted hydrazides and phosphorus oxychloride at elevated temperatures (~120°C). For example, 3-chloro-2-hydrazinylpyridine can react with diethyl maleate in ethanol under reflux, followed by acetic acid quenching and silica gel chromatography for purification . Alternative routes may employ halogenation of 5-methylpyrazin-2-amine precursors using chlorinating agents like thionyl chloride .

Q. How is this compound characterized structurally?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. Key features include intermolecular N–H⋯N hydrogen bonds forming cyclic dimers and Cl⋯Cl interactions (3.278 Å), as observed in related chloropyridine derivatives . Complementary techniques like IR (C–N stretching at ~1600 cm⁻¹) and ¹H NMR (NH₂ singlet at ~5.02 ppm, pyridine-H signals at 6.62–7.98 ppm) are critical for preliminary analysis .

Q. What are the key spectral features to identify this compound?

Q. What are common impurities encountered during synthesis?

By-products often include unreacted hydrazine intermediates or over-chlorinated derivatives. Column chromatography (ethyl acetate/petroleum ether, 1:5) effectively isolates the target compound. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How stable is this compound under standard storage conditions?

The compound is hygroscopic and should be stored in desiccators under inert gas (N₂/Ar). Degradation studies suggest stability for ≥6 months at –20°C in amber vials. Thermal decomposition occurs above 200°C, as shown by TGA .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Base selection : Sodium ethoxide in ethanol improves cyclization efficiency compared to weaker bases.